N(alpha)-Benzoylarginineamide
Overview
Description
N(alpha)-Benzoylarginineamide (Nα-Bz-Arg-NH2), also known as N-benzoyl-L-arginine ethyl ester, is an artificial amino acid derivative that has been used in a wide range of scientific research applications. It is a derivative of the amino acid arginine, and its structure consists of a benzoyl group attached to the alpha-carbon of the arginine molecule. Nα-Bz-Arg-NH2 has been found to have a variety of biochemical and physiological effects, and it has been used in laboratory experiments to study a range of biological processes.
Scientific Research Applications
Enzyme Characterization and Substrate Specificity
- N(alpha)-Benzoylarginineamide has been utilized in histochemical studies for the demonstration of species-specific trypsin-like enzyme activity in mast cells across human and dog tissues, highlighting its specificity in enzyme localization studies (Glenner & Cohen, 1960).
- It served as a substrate in comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine, facilitating the understanding of proteolytic enzyme inhibition and the relationship between chemical structure and enzymatic activity (Markwardt, Landmann, & Walsmann, 1968).
- The compound was employed in the purification and characterization of an enzyme from Treponema denticola capable of hydrolyzing synthetic trypsin substrates, aiding in the study of microbial enzyme systems and their potential role in disease processes (Ohta, Makinen, & Loesche, 1986).
Therapeutic Agent Development and Drug Delivery
- Research on labeling anti-HER2 nanobodies with astatine-211 using different coupling reagents explored the optimization of targeted alpha therapy in HER2+ cancer cells. N(alpha)-Benzoylarginineamide's derivative, N-succinimidyl-3-(trimethylstannyl)benzoate (m-MeATE), was investigated for its potential in creating a homogeneous tracer population for therapeutic applications (Dekempeneer et al., 2019).
Methodological Tools in Biochemical Research
- The synthesis of N-(hydroxy)amide- and N-(hydroxy)thioamide-containing peptides utilizing methods developed with N-(benzoyloxy)amines and hydroxamic acids showcased the application of N(alpha)-Benzoylarginineamide derivatives in creating pseudopeptides for biochemical studies, providing a pathway for further research into peptide and protein functionality (Wang & Phanstiel, 2000).
properties
IUPAC Name |
N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c14-11(19)10(7-4-8-17-13(15)16)18-12(20)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H2,14,19)(H,18,20)(H4,15,16,17)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKJQJGLFKDADN-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70914488 | |
Record name | N-(5-Carbamimidamido-1-hydroxy-1-iminopentan-2-yl)benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70914488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N(alpha)-Benzoylarginineamide | |
CAS RN |
965-03-7 | |
Record name | N(alpha)-Benzoylarginineamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000965037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(5-Carbamimidamido-1-hydroxy-1-iminopentan-2-yl)benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70914488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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